N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline
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Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline is a complex organic compound characterized by its unique structural features. This compound contains a tert-butylphenoxy group, a nitro group, and a trifluoromethylsulfonyl group, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-nitro-4-[(trifluoromethyl)sulfonyl]aniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various phenoxy-substituted products.
Scientific Research Applications
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide
- N-[2-(4-tert-butylphenoxy)ethyl]-N’-phenylthiourea
Uniqueness
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C19H21F3N2O5S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C19H21F3N2O5S/c1-18(2,3)13-4-6-14(7-5-13)29-11-10-23-16-9-8-15(12-17(16)24(25)26)30(27,28)19(20,21)22/h4-9,12,23H,10-11H2,1-3H3 |
InChI Key |
NRBAJJZTMCKLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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